molecular formula C12H17NO3 B14153914 2-(Benzyloxy)-N-methoxy-N-methylpropanamide CAS No. 149457-26-1

2-(Benzyloxy)-N-methoxy-N-methylpropanamide

Cat. No.: B14153914
CAS No.: 149457-26-1
M. Wt: 223.27 g/mol
InChI Key: NQGOBERRXLHGSX-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-N-methoxy-N-methylpropanamide is an organic compound that features a benzyloxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-N-methoxy-N-methylpropanamide typically involves the reaction of benzyloxy compounds with appropriate amides under controlled conditions. One common method includes the use of benzyloxypyridine derivatives, which are methylated in situ to form the desired product . The reaction conditions often involve the use of solvents like toluene or trifluorotoluene and may require the presence of catalysts or reagents such as magnesium oxide .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can facilitate the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-N-methoxy-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy acids, while reduction may produce benzyloxy alcohols.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets. It may act as an electrophile or nucleophile in various chemical reactions, depending on the conditions. The pathways involved in its action include the formation of intermediates that can undergo further transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)-N-methoxy-N-methylpropanamide is unique due to its specific functional groups that allow for versatile chemical transformations. Its ability to act as both an electrophile and nucleophile makes it valuable in various synthetic applications.

Properties

IUPAC Name

N-methoxy-N-methyl-2-phenylmethoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-10(12(14)13(2)15-3)16-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGOBERRXLHGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)OC)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514589
Record name 2-(Benzyloxy)-N-methoxy-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149457-26-1
Record name 2-(Benzyloxy)-N-methoxy-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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